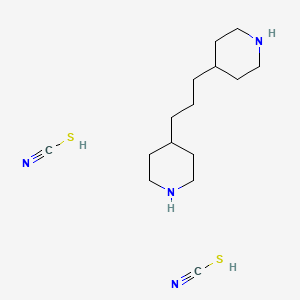
4-氟-2-硝基苯酚
概述
描述
4-Fluoro-2-nitrophenol (4-F2NP) is a compound that has been studied for its potential applications in drug synthesis and biomedical research. It is a nitroaromatic compound that has been synthesized through a number of methods, including nitration of phenols, nitration of aromatic amines, and nitration of aromatic nitriles. 4-F2NP has been studied for its potential as a reagent in organic synthesis, as a catalyst in bioconjugation reactions, and as a tool for studying the structure and function of proteins.
科学研究应用
化学合成
“4-氟-2-硝基苯酚”是一种化学化合物,在各种化学合成过程中都有应用 . 它是间氟硝基苯的衍生物 .
苯胺衍生物的制备
该化合物可用于制备5-氟-2-甲氧基苯胺和5-氟-2-羟基苯胺 . 这些苯胺衍生物在染料和药物的生产中有着应用。
氟酚的硝化
“4-氟-2-硝基苯酚”是在4-氟酚的硝化过程中形成的 . 该过程由钨磷酸铯盐活化的硝酸铁(III)九水合物催化 .
用于晶体结构研究的材料
使用X射线衍射技术研究了α-环糊精与2-氟-4-硝基苯酚的复合物的晶体结构 . 这有助于理解晶格中的分子相互作用和堆积排列。
安全和危害
4-Fluoro-2-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
生化分析
Biochemical Properties
4-Fluoro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the nitration of phenolic compounds. It interacts with various enzymes and proteins, including iron(III) nitrate nonahydrate and tungstophosphoric acid cesium salt, which catalyze its formation from 4-fluorophenol . These interactions are crucial for the synthesis of other fluorinated and nitro-substituted aromatic compounds, which have applications in pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 4-Fluoro-2-nitrophenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence can lead to oxidative stress in cells, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, 4-Fluoro-2-nitrophenol can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-nitrophenol exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the nitration process. This inhibition can lead to the accumulation of reactive intermediates, which can further interact with other biomolecules, causing changes in their structure and function. Additionally, 4-Fluoro-2-nitrophenol can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-nitrophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat. Long-term exposure to 4-Fluoro-2-nitrophenol has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on the organism, while higher doses can lead to toxic effects. These toxic effects include oxidative damage to tissues, disruption of metabolic processes, and adverse effects on organ function. It is important to determine the threshold levels for safe exposure to 4-Fluoro-2-nitrophenol to avoid potential toxicity .
Metabolic Pathways
4-Fluoro-2-nitrophenol is involved in several metabolic pathways, particularly those related to the degradation of nitroaromatic compounds. It interacts with enzymes such as oxygenases and reductases, which facilitate its breakdown into less toxic metabolites. These metabolic pathways are essential for the detoxification and elimination of 4-Fluoro-2-nitrophenol from the organism .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-nitrophenol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, 4-Fluoro-2-nitrophenol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Fluoro-2-nitrophenol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-nitrophenol is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of 4-Fluoro-2-nitrophenol is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is important for understanding the specific biochemical pathways and cellular processes affected by 4-Fluoro-2-nitrophenol .
属性
IUPAC Name |
4-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075348 | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
394-33-2 | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 394-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Fluoro-2-nitrophenol synthesized, and what is the reaction mechanism?
A1: The research article describes the synthesis of 4-Fluoro-2-nitrophenol through the reaction of nitrous acid with 4-fluorophenol in an aqueous trifluoroacetic acid (TFA) solution []. The reaction proceeds with a quantitative yield, meaning nearly all the reactants are converted into the desired product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














